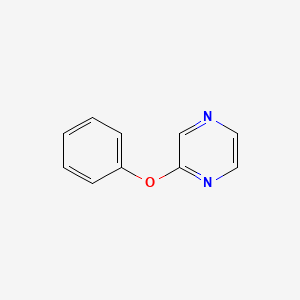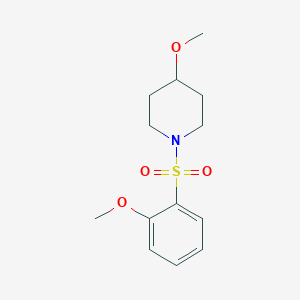![molecular formula C15H15N3OS B6583256 N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 1914593-63-7](/img/structure/B6583256.png)
N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine” is a compound that has been studied for its potential use in the treatment of tuberculosis. It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are related to the compound , typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of thiophene derivatives with isocyanates can also yield thienopyrimidines .Chemical Reactions Analysis
The chemical reactions involving thieno[3,2-d]pyrimidin-4-ones typically involve cyclization of 3-amino-thiophene-2-carboxylate derivatives . The reaction of thiophene derivatives with isocyanates can also yield thienopyrimidines .Scientific Research Applications
MET-TP has been studied extensively in the scientific community in recent years, with research focusing on its potential anti-inflammatory and anti-oxidant effects. It has been reported to have anti-inflammatory effects in animal models of sepsis, as well as anti-oxidant effects in cell culture models. Additionally, MET-TP has been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in tumor cells.
Mechanism of Action
Target of Action
The primary target of N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death . The compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The affected pathway is the oxidative phosphorylation pathway . By inhibiting Cyt-bd, the compound disrupts this pathway, leading to a decrease in ATP production . This disruption affects the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Pharmacokinetics
It is known that the compound’s degree of lipophilicity allows it to diffuse easily into the cells .
Result of Action
The compound’s action results in the death of Mycobacterium tuberculosis by disrupting its energy metabolism . The compound shows activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in the target organism can affect the compound’s potency . More research is needed to fully understand how other environmental factors influence the compound’s action.
Advantages and Limitations for Lab Experiments
The main advantage of using MET-TP in laboratory experiments is its relative stability. It is stable in aqueous solutions at room temperature, which makes it ideal for use in cell culture and animal models. Additionally, MET-TP is relatively easy to synthesize, which makes it a cost-effective compound for use in research. However, MET-TP is not a particularly potent compound and may require high concentrations to achieve the desired effects. Additionally, its mechanism of action is not yet fully understood, which limits its use in research.
Future Directions
Future research on MET-TP should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further studies should be conducted to determine the optimal concentrations and formulations of MET-TP for use in various applications. Finally, further research should be conducted to investigate the potential side effects of MET-TP, as well as its potential interactions with other drugs.
Synthesis Methods
MET-TP can be synthesized from 2-amino-4-methylthiophene and 3-methoxyphenylacetic acid in a two-step process. The first step involves the condensation of the two reactants in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the intermediate product 3-methoxy-2-amino-4-methylthiophene-4-carboxylic acid. The second step involves the conversion of this intermediate product into MET-TP through a nucleophilic substitution reaction using an amine base, such as triethylamine.
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-19-12-4-2-3-11(9-12)5-7-16-15-14-13(6-8-20-14)17-10-18-15/h2-4,6,8-10H,5,7H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYQCGHBMQYSLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B6583176.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6583200.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B6583204.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6583212.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B6583215.png)
![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6583217.png)
![4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine](/img/structure/B6583220.png)



![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6583234.png)
![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)
![3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B6583245.png)
